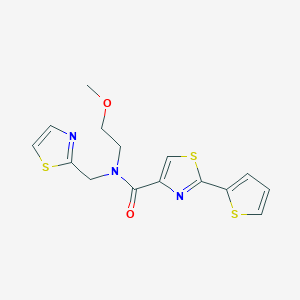

![molecular formula C18H24N2O5S B5556990 (4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules such as "(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" typically involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts to achieve high yields under mild conditions. For instance, compounds with similar structural motifs have been synthesized using catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) in aqueous media, highlighting the advantages of such methods in terms of reaction efficiency and environmental friendliness (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" is often elucidated using techniques like X-ray crystallography. These analyses reveal the intricacies of the molecular framework, including the stereochemistry and the conformation of the heterocyclic systems involved. The precise arrangement of atoms within the molecule dictates its reactivity and interactions with other chemical entities (Ahmad et al., 2019).

Chemical Reactions and Properties

Compounds with complex heterocyclic systems undergo a variety of chemical reactions, including cycloadditions, rearrangements, and ring closures. These reactions often lead to the formation of new heterocyclic derivatives with diverse chemical properties, depending on the nature of the substituents and the reaction conditions employed. The reactivity of these compounds can be finely tuned by modifying their molecular structure, allowing for the synthesis of a wide range of chemical entities with potential applications in various fields (Clerici et al., 1996).

Physical Properties Analysis

The physical properties of compounds like "(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" are closely related to their molecular structure. Properties such as melting points, solubility, and crystallinity can be influenced by the presence of specific functional groups and the overall molecular geometry. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and potential use in material science (Bassin et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with other molecules, are determined by their complex molecular structures. The presence of multiple heterocyclic rings and functional groups contributes to a rich chemistry, allowing these compounds to participate in a wide array of chemical reactions. Understanding these properties is essential for exploring the potential applications of these compounds in various chemical and pharmaceutical contexts (Selleri et al., 1995).

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of heterocyclic compounds based on pyrazole derivatives. For instance, the study by El‐Emary, Al-muaikel, and Moustafa (2002) delves into the synthesis of new heterocycles with potential antimicrobial properties, showcasing the chemical versatility of pyrazole-based compounds in creating pharmacologically active agents. The diversity in the synthesized compounds suggests their potential utility in developing new antimicrobial treatments (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

The exploration of anticancer properties is another significant area of research. Studies have focused on synthesizing and evaluating the biological activities of novel compounds with potential anticancer effects. For example, the work by Van Vliet et al. (2000) investigates thiopyran analogues of dopamine D3 receptor-selective agonists, highlighting the synthesis and pharmacological evaluation of compounds with potential therapeutic implications in cancer treatment (Van Vliet et al., 2000).

Synthesis of Complex Heterocyclic Compounds

The synthesis of complex heterocyclic compounds for various applications, including pharmaceuticals, is a critical area of research. Studies such as that by Khazaei et al. (2015) have demonstrated the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing the role of efficient and homogeneous catalysts in the synthesis process. These methodologies contribute to the development of green chemistry protocols and the creation of novel compounds with potential application in scientific research and drug development (Khazaei et al., 2015).

properties

IUPAC Name |

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-12(2)8-19-5-6-20(15-10-26(22,23)9-14(15)19)18(21)13-3-4-16-17(7-13)25-11-24-16/h3-4,7,12,14-15H,5-6,8-11H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBPVSYVVDWLKO-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)